molecular formula C3H9BO2 B104398 Propylboronic acid CAS No. 17745-45-8

Propylboronic acid

Cat. No.: B104398
CAS No.: 17745-45-8
M. Wt: 87.92 g/mol
InChI Key: JAQOMSTTXPGKTN-UHFFFAOYSA-N
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Description

Propylboronic acid is an organic compound that is widely used in the synthesis of organic molecules. It is a strong Lewis acid that is used to catalyze a variety of reactions, including nucleophilic substitution reactions, cycloadditions, and condensation reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Due to its versatility, this compound has found a wide range of applications in the chemical and pharmaceutical industries.

Scientific Research Applications

  • Glucose-Responsive Materials :Phenylboronic acid derivatives, including propylboronic acid, have been studied extensively in the construction of glucose-responsive systems for insulin delivery. These materials are synthesized in various forms like nanogels, micelles, vesicles, and mesoporous silica nanoparticles, demonstrating potential applications in drug delivery due to their interaction with glucose (Ma & Shi, 2014).

  • Agricultural Applications :this compound has shown effectiveness in controlling early blight symptoms in tomato plants infected with the fungus Alternaria alternata. It acts prophylactically by reducing the severity of blight symptoms and preventing deterioration of physiological plant traits, suggesting potential as an environmentally friendly agent for controlling early blight in tomatoes (Martinko et al., 2022).

  • Diagnostic and Therapeutic Applications :this compound is explored for its diagnostic and therapeutic applications due to its unique chemistry of forming reversible complexes with polyols like glucose and sialic acid. This has led to the development of materials for drug delivery systems and biosensors (Lan & Guo, 2019).

  • Affinity Chromatography :Arylboronic acids, such as this compound, are used in affinity chromatography for the diol-specific chromatography of biomolecules and purification of enzymes. They offer a selective and efficient method for biomolecular separation, which is crucial in biochemical research and pharmaceutical applications (Soundararajan et al., 1989).

  • Organic Synthesis :this compound is widely utilized in organic synthesis for its role in transition-metal-free transformations, where it helps convert C-B bonds to various other types of bonds. This property is valuable in synthesizing a wide range of compounds like phenols, anilines, and haloarenes (Zhu & Falck, 2014).

  • Glucose Sensors :this compound's ability to form complexes with glucose has been utilized in the development of glucose-responsive polyelectrolyte capsules. These capsules can dissolve in response to increased glucose concentration, showing promise for applications in insulin delivery and glucose monitoring (De Geest et al., 2006).

Mechanism of Action

Target of Action

Propylboronic acid, also known as n-Propylboronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound in this reaction are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . Additionally, this compound can be used as a protective group in carbohydrate chemistry, facilitating processes for acylation, silylation, and alkylation of glycoside-derived boronates .

Result of Action

The primary result of this compound’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds. In the context of carbohydrate chemistry, this compound can facilitate the selective installation of various functional groups to glycoside substrates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the slow release rate of the active boronic acid, which is beneficial for the Suzuki–Miyaura coupling, is achieved by keeping the boronic acid concentration low . Additionally, the use of this compound as a protective group in carbohydrate chemistry can be influenced by factors such as the presence of other functional groups and the specific reaction conditions .

Safety and Hazards

Propylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

Boronic acids, including propylboronic acid, are increasingly being utilized in diverse areas of research. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore the diverse uses and applications of boronic acids .

Properties

IUPAC Name

propylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQOMSTTXPGKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325794
Record name Propylboronic acid
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Molecular Weight

87.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17745-45-8
Record name B-Propylboronic acid
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Record name 17745-45-8
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Record name Propylboronic acid
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Record name 1-Propylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does γ-amino-propylboronic acid interact with glycopyranosides to facilitate their transport?

A1: γ-amino-propylboronic acids interact with glycopyranosides like phenyl ß-D-glucopyranoside and phenyl ß-D-galactopyranoside through the reversible formation of covalent bonds. Specifically, they form tetrahedral, anionic glycoside boronate complexes. These complexes exhibit lipophilic properties, allowing them to partition into the organic membrane as ion pairs with trioctylmethylammonium chloride. This complexation and partitioning are essential for the facilitated transport of the glycopyranosides across the membrane [].

Q2: Is there a preference for which diol group on the glycopyranoside the γ-amino-propylboronic acid interacts with?

A2: Yes, the research indicates a selectivity order for the interaction between the γ-amino-propylboronic acid and the diol groups present on the glycopyranoside. The observed order of preference for the tetrahedral boronate transport was cis α,γ-diol > α,β-diol []. This suggests that the position and orientation of the diol groups on the glycopyranoside molecule influence the efficiency of complex formation and subsequent transport.

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